6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
The compound 6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a pyrrolo[2,3-d]pyrimidine derivative, a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibition . Its structure features:
- 1,3-Dimethyl groups at the pyrrole ring, which may enhance metabolic stability.
- 2,6-Dimethylmorpholine-4-carbonyl at position 6, contributing to solubility and kinase binding affinity.
While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for kinase inhibition (e.g., aurora kinase, RET) and antitumor activity .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-12-9-23(10-13(2)29-12)19(26)16-8-15-17(21(3)20(27)22(4)18(15)25)24(16)11-14-6-5-7-28-14/h5-8,12-13H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJXDJAAQXQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2CC4=CC=CO4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of a 2,6-dimethylmorpholine moiety contributes to its solubility and binding properties.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₃
- Molecular Weight: 342.36 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC₅₀ values of 15 µM for MCF-7 and 20 µM for A549 cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt bacterial cell membranes.
Table 1: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease pathways. For instance, it has been noted to inhibit certain kinases that are crucial in cancer signaling pathways.
Research Findings:
Inhibition studies have shown that the compound can effectively block the activity of the enzyme PI3K (phosphoinositide 3-kinase), which is often upregulated in various cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest: It causes G1 phase arrest in the cell cycle, preventing further proliferation.
- Membrane Disruption: Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[2,3-d]pyrimidine Derivatives
Substituent-Driven Activity Variations
Position 6 Modifications
- Morpholine/Carboxamide vs. Sulfonyl/Phenyl Groups: The 2,6-dimethylmorpholine-4-carbonyl group in the target compound contrasts with sulfonamide-linked phenyl groups in analogs like 7-cyclopentyl-N,N-dimethyl-2-((4-(morpholinosulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (). Sulfonyl groups often enhance solubility and kinase binding, as seen in aurora kinase inhibitors . Fluorinated derivatives, such as N4-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (), exhibit improved cellular uptake and potency in folate receptor (FRα)-expressing cancer cells .
Position 7 Modifications
- Furan-2-ylmethyl vs. Phenylmethyl/Cyclopentyl :
- The furan group may confer distinct electronic and steric effects compared to bulkier cyclopentyl () or 2,5-dimethoxybenzyl groups (). For example, N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine showed enhanced receptor tyrosine kinase inhibition due to methoxy substituents .
Amino vs. Methyl Groups at Position 2
- The 2-NH2 moiety in analogs like N4-(3-bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine () is critical for potency. Removal of this group (e.g., 2-desNH2 analogs in ) significantly reduces activity, suggesting the target compound’s 2,4-dione structure may alter binding kinetics .
Bioisosteric Replacements and Scaffold Variations
- Thieno[2,3-d]pyrimidines: These bioisosteres of pyrrolo[2,3-d]pyrimidines (e.g., in ) showed reduced RET kinase inhibition compared to pyrrolo analogs, highlighting the importance of the pyrrole nitrogen in target interaction .
- Pyrrolo[2,3-b]pyridines: Derivatives with pyridazinone moieties outperformed pyrrolo[2,3-d]pyrimidines in c-Met kinase inhibition, suggesting scaffold flexibility impacts selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
